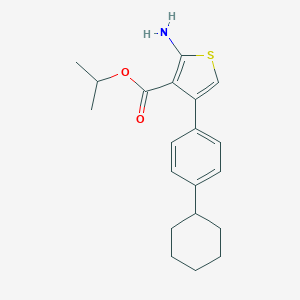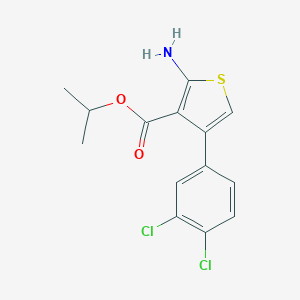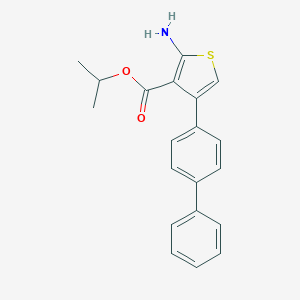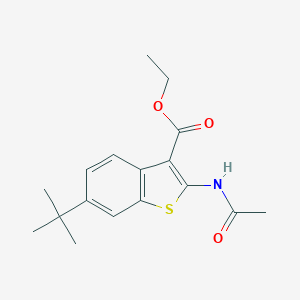
Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C20H25NO2S and a molecular weight of 343.48 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a cyclohexylphenyl group, an amino group, and an isopropyl carboxylate group .科学的研究の応用
Cyclization Mechanisms
Research by Hajjem, Khoud, and Baccar (2010) explored the reactions of methyl 3-amino-2-thiophene carboxylate with primary amines, hydrazine, methylhydrazine, and phenylhydrazine. This study is significant for understanding the cyclization mechanisms and relative activities of ester and imidate groups in compounds related to Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (Hajjem, Khoud, & Baccar, 2010).
Novel Compound Synthesis
Mabkhot et al. (2017) synthesized novel thiophene-containing compounds with significant biological activities, such as anticancer and antimicrobial effects. This study highlights the potential of thiophene derivatives in pharmaceutical applications, which may be relevant to Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (Mabkhot et al., 2017).
Antimicrobial Activities
El-Gaby et al. (2002) investigated the antimicrobial activity of novel thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties. This research is pertinent to understanding the antimicrobial potential of thiophene-based compounds similar to Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (El-Gaby, Micky, Taha, & El-Sharief, 2002).
Metallation and Electrophile Reactions
Knight and Nott (1983) explored the metallation of thiophen-2- and -3-carboxylic acid, producing dianionic species that react with various electrophiles. This study provides insight into the chemical reactivity of thiophene carboxylates, which is crucial for the applications of Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (Knight & Nott, 1983).
将来の方向性
特性
IUPAC Name |
propan-2-yl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-13(2)23-20(22)18-17(12-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-14H,3-7,21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGPXBGYYGBBJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B443981.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443984.png)


![3-bromo-5-(5-bromofuran-2-yl)-N-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443990.png)

![N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443992.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443996.png)
![3-({[4-(4-Isopropylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B443997.png)

![3-bromo-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B444001.png)

